molecular formula C22H18F2N4OS B2604228 7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242973-87-0

7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2604228
CAS No.: 1242973-87-0
M. Wt: 424.47
InChI Key: REGAAAYYDBGJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring dual 4-fluorophenyl substitutions: one at the 7-position of the thienopyrimidine core and another on the piperazine ring at the 2-position. Its molecular formula is C₂₃H₁₉F₂N₄OS, with a molecular weight of 452.49 g/mol. The fluorophenyl groups enhance lipophilicity and metabolic stability, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to aromatic fluorination .

Properties

IUPAC Name

7-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4OS/c23-15-3-1-14(2-4-15)18-13-30-20-19(18)25-22(26-21(20)29)28-11-9-27(10-12-28)17-7-5-16(24)6-8-17/h1-8,13H,9-12H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGAAAYYDBGJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative known for its diverse biological activities. This article explores its pharmacological properties, including antimalarial and anticancer activities, and provides insights into structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H24F2N4OS
  • Molecular Weight : 440.53 g/mol
  • CAS Number : 65274-71-7

The compound features a thieno[3,2-d]pyrimidine core substituted with fluorophenyl and piperazine moieties, which are critical for its biological activity.

Antimalarial Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antimalarial properties. For instance, derivatives have been evaluated against Plasmodium falciparum, the causative agent of malaria. A study reported that certain thieno[3,2-d]pyrimidine derivatives demonstrated IC50 values ranging from 0.74 to 6.40 μM against the chloroquine-resistant W2 strain of P. falciparum .

Table 1: Antimalarial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundIC50 (μM)Reference
F16.40
F40.75
F160.74

These findings suggest that modifications to the substituents on the aromatic rings can enhance antimalarial activity.

Anticancer Activity

In addition to antimalarial effects, thieno[3,2-d]pyrimidine derivatives have shown promising anticancer properties. A study focusing on various piperazine-substituted thieno derivatives revealed that certain compounds exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Table 2: Cytotoxicity of Selected Thieno Derivatives

CompoundCell LineGI (%) at 10 μMReference
4aHOP-9286.28
4bHCT-11640.87
4hSK-BR-346.14

These results highlight the potential of these compounds as leads for developing new anticancer agents.

Structure-Activity Relationships (SAR)

The biological activity of thieno[3,2-d]pyrimidines is highly influenced by their structural components. The presence of fluorinated phenyl groups and piperazine moieties has been correlated with enhanced binding affinity to biological targets. Modifications in substituent positions have been shown to affect both potency and selectivity against various targets.

Case Studies

  • Synthesis and Evaluation : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. The study emphasized the importance of the piperazine ring in enhancing solubility and bioavailability while maintaining potent activity against P. falciparum .
  • In Silico Studies : Computational modeling has predicted favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for these compounds, suggesting their potential as orally bioavailable drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

  • Its molecular weight (420.51 g/mol) is lower, and it shows moderate antibacterial activity .
  • 2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (C₂₂H₂₅FN₄OS): The cyclohexyl group increases steric bulk, which may hinder target binding but improve solubility. Melting point data are unavailable .

Aryl Group Modifications at the 7-Position

  • 7-(4-Chlorophenyl)-2-(4-(3-methylphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (C₂₃H₂₁ClN₄OS): Chlorine substitution at the 7-position enhances electronegativity but may reduce bioavailability compared to fluorine. This compound exhibits antifungal activity .
  • 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (C₂₃H₂₁N₄OS): Lacking fluorine, this analog shows weaker enzyme inhibition, underscoring fluorine’s role in enhancing binding affinity .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound (Substituents) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Activity Reference
Target Compound (7-FPh, 4-FPh-piperazine) C₂₃H₁₉F₂N₄OS 452.49 Not reported Antifungal, AChE inhibition
2-Benzylpiperazine analog C₂₃H₂₁FN₄OS 420.51 Not reported Antibacterial
2-tert-Butylamino-6-aryl analog (4o) C₁₉H₂₆N₇OS 400.19 289–291 Not reported
6-(4-Aminophenyl) analog (4p) C₁₆H₁₉N₄OS 315.13 259–261 Anticancer potential
2-(Propan-2-ylamino) analog (4q) C₁₄H₁₅N₄OS 293.09 Not reported Moderate antimicrobial

Key Findings:

  • Fluorine Impact: Fluorinated analogs (e.g., target compound, 4-FPh derivatives) consistently show enhanced bioactivity. For instance, fluorinated thieno[3,2-d]pyrimidinones exhibit 90% inhibition against cotton fusarium wilt, outperforming non-fluorinated versions .
  • Piperazine Flexibility: Piperazine-substituted compounds demonstrate improved solubility and receptor interaction.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are recommended for synthesizing this compound, and how can yield and purity be optimized?

  • Methodology : A one-step catalytic approach using p-toluenesulfonic acid (as demonstrated for analogous thienopyrimidines) can be adapted. Optimize molar ratios (e.g., 1:1.2 for aldehyde and thiourea derivatives) and reaction time (8–12 hours under reflux in ethanol). Monitor purity via HPLC and column chromatography .
  • Key Parameters : Catalytic acid concentration (5–10 mol%), solvent polarity, and temperature control to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Techniques :

  • ¹H/¹³C NMR : Resolve substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirm piperazine ring conformation .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 476.2) .
  • Single-Crystal X-ray Diffraction : Resolve dihedral angles between the thienopyrimidine core and substituents (e.g., fluorophenyl groups at ~45° relative to the central ring) .

Q. What are best practices for ensuring compound purity and stability during synthesis?

  • Purity Analysis : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient).
  • Handling : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the thienopyrimidinone ring .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties and drug-likeness?

  • Strategies :

  • Lipinski’s Rule : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.
  • ADMET Prediction : Use tools like SwissADME to evaluate oral bioavailability (>30%) and blood-brain barrier permeability (logBB < 0.3) .
  • Docking Studies : Simulate binding to serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) via AutoDock Vina, focusing on piperazine-fluorophenyl interactions .

Q. How can structure-activity relationship (SAR) studies elucidate the roles of fluorophenyl and piperazinyl groups?

  • Experimental Design :

  • Analog Synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on receptor binding .
  • Piperazine Modifications : Compare N-alkylated vs. N-arylpiperazine derivatives in vitro (e.g., cAMP inhibition assays) .
    • Data Interpretation : Correlate substituent electronegativity (fluorine vs. chlorine) with IC₅₀ values for target enzymes .

Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy?

  • Analysis Framework :

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS) to identify rapid clearance issues .
  • Metabolite Screening : Use liver microsomes to detect oxidative degradation (e.g., piperazine N-dealkylation) .
    • Contradiction Mitigation : Cross-validate assays (e.g., radioligand vs. functional cAMP assays) to confirm target engagement .

Q. What strategies optimize crystal structure analysis to assess conformational stability?

  • Crystallization : Use slow vapor diffusion (e.g., dichloromethane/methanol) to obtain high-quality crystals.
  • Data Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H···O interactions stabilizing the thienopyrimidinone core) .

Methodological Notes

  • Synthesis Optimization : highlights catalytic acid efficiency, while emphasizes purity protocols.
  • Structural Analysis : X-ray studies ( ) provide benchmarks for bond lengths/angles in analogous compounds.
  • Computational Validation : and underscore the importance of bioavailability predictions in early-stage drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.